N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel compound with potential applications in scientific research. It belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied due to their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
Thiazolo[3,2-a]pyrimidines are synthesized through various chemical reactions, involving intermediates like ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These compounds can undergo further reactions to produce derivatives with potential pharmaceutical applications. For example, ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates can be synthesized and then transformed into a variety of heterocyclic compounds, including oxazolopyrimidines and dipyrimidines, showcasing the versatility of thiazolo[3,2-a]pyrimidines in medicinal chemistry (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Biological Activities
Various derivatives of thiazolo[3,2-a]pyrimidines have been explored for their biological properties, including anti-inflammatory and antinociceptive activities. Studies have shown that certain thiazolo[3,2-a]pyrimidine derivatives exhibit significant anti-inflammatory and antinociceptive effects, with lower ulcerogenic activity and higher LD50 values, indicating a promising profile for therapeutic applications (Alam, Khan, Siddiqui, & Ahsan, 2010).
Mechanism of Action
Target of Action
N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic molecule that has been shown to exhibit potent cytotoxic activity . The primary targets of this compound are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to their rapid and abnormal division which results in tumors .
Mode of Action
The mode of action of this compound involves its interaction with these cancer cells. The compound exhibits its cytotoxic activity by disrupting the genetic pathways of these cells . This disruption inhibits the rapid and abnormal division of the cancer cells, thereby controlling the growth of the tumor .
Biochemical Pathways
This compound affects the biochemical pathways involved in cell division and growth . By disrupting these pathways, the compound prevents the cancer cells from dividing and growing uncontrollably . The downstream effects include the reduction in tumor size and potentially the elimination of the cancer cells .
Result of Action
The result of the action of this compound is the inhibition of the growth and division of cancer cells . This leads to a reduction in tumor size and potentially the elimination of the cancer cells . The compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines .
properties
IUPAC Name |
N-(3-bromophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKOURMECUEVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.